molecular formula C12H16ClNO3 B3150045 ethyl 6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate hydrochloride CAS No. 68281-44-7

ethyl 6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate hydrochloride

Cat. No.: B3150045
CAS No.: 68281-44-7
M. Wt: 257.71 g/mol
InChI Key: NDQXRCVQHVPTHP-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate hydrochloride (CAS 68281-44-7) is a chemical compound with the molecular formula C12H16ClNO3 and a molecular weight of 257.71 g/mol . This benzoxazine derivative is a valuable synthetic intermediate and building block in medicinal chemistry and pharmaceutical research, particularly for the development of novel heterocyclic compounds. The compound is supplied as the hydrochloride salt to enhance its stability and solubility. Researchers utilize this scaffold in various investigative pathways, including the synthesis of more complex molecular architectures for biological screening. The presence of the methyl substituent and the ester functional group on the dihydrobenzoxazine core makes it a versatile precursor for further chemical modifications. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Proper storage conditions are recommended to maintain product integrity.

Properties

IUPAC Name

ethyl 6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3.ClH/c1-3-15-12(14)11-7-13-9-6-8(2)4-5-10(9)16-11;/h4-6,11,13H,3,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDQXRCVQHVPTHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNC2=C(O1)C=CC(=C2)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate hydrochloride is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₁₂H₁₅NO₃
  • CAS Number : 176383-56-5
  • Molecular Weight : 221.26 g/mol
  • Structure : The compound features a benzoxazine core, which is known for its varied biological activities.

Antimicrobial Activity

Ethyl 6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate exhibits significant antimicrobial properties. Studies have shown that derivatives of benzoxazines can inhibit the growth of various bacteria and fungi. For instance, compounds with similar structures have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species .

Anticancer Properties

Research indicates that benzoxazine derivatives may possess anticancer activities. In vitro studies have reported that certain analogs can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of cell cycle progression and the induction of oxidative stress in tumor cells . Additionally, some studies suggest that these compounds may act as EGFR kinase inhibitors, which are crucial targets in cancer therapy .

Neuroprotective Effects

The neuroprotective potential of ethyl 6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has been explored in several studies. These compounds have been associated with protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. This suggests a promising avenue for developing treatments for conditions like Alzheimer's disease .

The biological activity of ethyl 6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Induction of Apoptosis : By activating apoptotic pathways, it can lead to programmed cell death in malignant cells.
  • Antioxidant Properties : Its ability to scavenge free radicals contributes to its neuroprotective effects.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of ethyl 6-methyl-3,4-dihydro-2H-1,4-benzoxazine derivatives against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity .

Case Study 2: Anticancer Activity
In a comparative study on various benzoxazine derivatives, ethyl 6-methyl-3,4-dihydro-2H-1,4-benzoxazine exhibited IC50 values ranging from 10 to 20 µM against different cancer cell lines (e.g., MCF7 and HeLa), suggesting significant anticancer potential .

Data Summary Table

Biological ActivityObserved EffectsReference
AntimicrobialMIC: S. aureus (32 µg/mL), E. coli (64 µg/mL)
AnticancerIC50: 10–20 µM against MCF7 and HeLa
NeuroprotectiveReduces oxidative stress in neuronal cells

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The position and nature of substituents on the benzoxazine scaffold significantly influence reactivity, stability, and biological activity. Key analogs include:

Compound Substituent (Position) Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR)
Ethyl 6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate hydrochloride Methyl (6), HCl salt Not reported Not reported IR: CO stretch ~1740 cm⁻¹; ¹H NMR: δ 1.3 (t, CH₂CH₃), δ 2.3 (s, CH₃)
Ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (7b) Cl (6) 86–88 78 IR: CO ~1755 cm⁻¹; ¹H NMR: δ 4.3 (q, CH₂CH₃), δ 6.9 (s, aromatic H)
Ethyl 6-bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (7c) Br (6) 96–98 92 IR: CO ~1755 cm⁻¹; ¹H NMR: δ 4.2 (q, CH₂CH₃), δ 7.1 (d, aromatic H)
Ethyl 6-formyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (13) CHO (6) Oil (liquid) 52 IR: C=O ~1715 cm⁻¹; ¹H NMR: δ 9.8 (s, CHO), δ 4.1 (q, CH₂CH₃)

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., Cl, Br) at the 6-position increase electrophilic substitution reactivity, as seen in regioselective formylation reactions . The methyl group (electron-donating) in the target compound may reduce reactivity compared to halogenated analogs.
  • Solubility : The hydrochloride salt form enhances aqueous solubility compared to neutral esters like 7b or 7c, which are typically isolated as solids .
  • Thermal Stability : Halogenated derivatives (e.g., 7b, 7c) exhibit higher melting points (~85–100°C) than formylated analogs (liquid at room temperature) .

Yield Optimization :

  • Halogenated derivatives (e.g., 7b, 7c) achieve higher yields (78–92%) compared to formylated analogs (24–52%) due to reduced side reactions .

Pharmacological Implications

  • Anti-inflammatory Activity : N-Acetyl derivatives (e.g., 8a) show enhanced activity compared to ester analogs, likely due to improved bioavailability .
  • Antimicrobial Potential: Halogenated derivatives (e.g., 7b, 7c) exhibit stronger antimicrobial effects, attributed to the electron-withdrawing nature of Cl/Br .
  • CNS Modulation : The hydrochloride salt’s improved solubility may enhance blood-brain barrier penetration, making it a candidate for neuroactive drug development .

Q & A

Basic Research Question

  • ¹H NMR : Key signals include the ethyl ester triplet (δ 1.23 ppm, J = 7.1 Hz) and the methine proton (OCH, δ 4.80 ppm, J = 4.1 Hz).
  • ¹³C NMR : The carbonyl group (CO) appears at ~169.9 ppm, while the benzoxazine aromatic carbons resonate between 114–142 ppm.
  • IR : Strong absorption at ~1746 cm⁻¹ confirms the ester carbonyl group .

What strategies resolve contradictions in regioselectivity during formylation or substitution reactions?

Advanced Research Question
Regioselectivity in electrophilic substitution (e.g., Vilsmeier-Haack formylation) is influenced by electron-donating groups. For ethyl 6-methyl derivatives, formylation predominantly occurs at the 8-position due to steric hindrance from the methyl group. Computational modeling (DFT) and substituent-directed metalation (SDM) can predict and validate sites of reactivity .
Key Data :

  • Reaction Outcome : 8-formyl derivative (70% yield) vs. 6-formyl (<5% yield).
  • SDM Validation : Directed by NH and ester groups.

How does the compound’s stability vary under different storage conditions?

Basic Research Question
The hydrochloride salt form enhances stability. Store at −20°C in anhydrous DMSO or under nitrogen to prevent hydrolysis. Degradation studies (TGA/DSC) show decomposition above 150°C, with hygroscopicity <1% under 25°C/60% RH .

What analytical methods are recommended for purity assessment?

Advanced Research Question

  • HPLC-PDA : C18 column (Agilent Zorbax SB), gradient elution (ACN:H₂O + 0.1% TFA), retention time ~8.2 min.
  • LC-MS : ESI+ mode confirms molecular ion [M+H]⁺ at m/z 268.1.
  • Elemental Analysis : Acceptable C/H/N deviations ≤0.4% .

How do structural analogs of this compound perform in SAR studies for CNS targets?

Advanced Research Question
Analogues with 4-methyl substitution show dual affinity for 5-HT₁A receptors (Ki = 12 nM) and serotonin transporters (SERT, Ki = 8 nM). The ester group is critical for blood-brain barrier penetration, while methylation reduces metabolic clearance .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate hydrochloride
Reactant of Route 2
ethyl 6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.